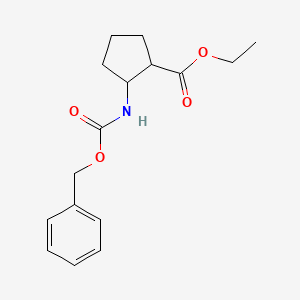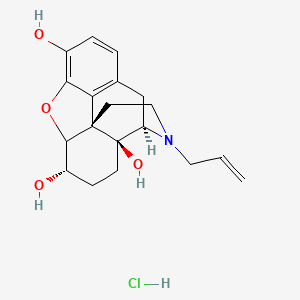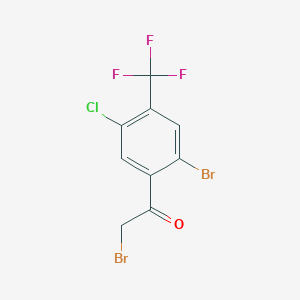
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine and a fluorine atom attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Halogenation: The indole core is then subjected to halogenation reactions to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and fluorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, organolithium compounds, and Grignard reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular targets in various cellular processes.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole derivatives and their interactions with biological macromolecules.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromo-3-indolyl)-1-propanamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(6-Fluoro-3-indolyl)-1-propanamine: Lacks the bromine atom, affecting its reactivity and interactions.
3-(4-Chloro-6-fluoro-3-indolyl)-1-propanamine: Contains a chlorine atom instead of bromine, which can alter its chemical behavior and biological activity.
Uniqueness
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine is unique due to the presence of both bromine and fluorine atoms on the indole ring. This combination can enhance its chemical stability, reactivity, and biological activity compared to similar compounds with only one halogen atom.
Propriétés
Formule moléculaire |
C11H12BrFN2 |
|---|---|
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
3-(4-bromo-6-fluoro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H12BrFN2/c12-9-4-8(13)5-10-11(9)7(6-15-10)2-1-3-14/h4-6,15H,1-3,14H2 |
Clé InChI |
AXONRUYHOIFDHU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=C2CCCN)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


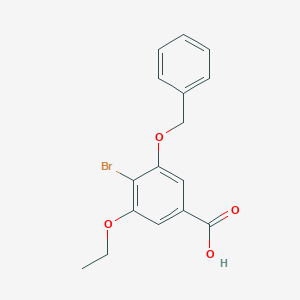
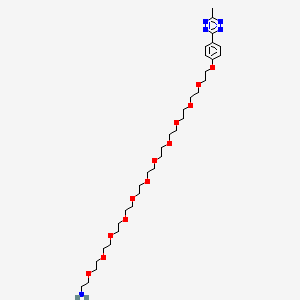

![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)

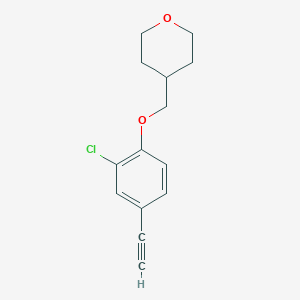
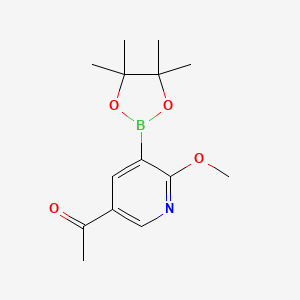
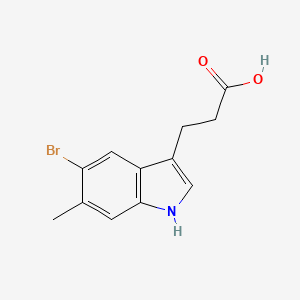
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)

